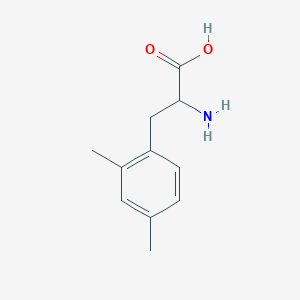

2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(2,4-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWXVRJSLTXWON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281550 |

Source

|

| Record name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-24-6 |

Source

|

| Record name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as 2,4-Dimethyl-DL-phenylalanine, is a synthetic amino acid derivative of phenylalanine.[1] Phenylalanine is an essential α-amino acid that serves as a fundamental building block for proteins and a precursor to vital neurotransmitters like dopamine, norepinephrine, and epinephrine.[2] The introduction of substituents, such as the two methyl groups on the phenyl ring in this compound, can significantly alter the biological and physicochemical properties of the parent amino acid. These modifications can influence protein stability, enzyme-substrate interactions, and metabolic pathways, making such derivatives valuable tools in drug discovery and protein engineering.[3] This technical guide provides a comprehensive overview of the core basic properties of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, including its physicochemical characteristics, detailed experimental protocols for their determination, and a discussion of the potential biological activities of related substituted phenylalanines.

Physicochemical Properties

While specific experimentally determined data for 2-Amino-3-(2,4-dimethylphenyl)propanoic acid is limited in publicly available literature, a summary of its computed properties provides valuable insights into its chemical nature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 193.24 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | PubChem[1] |

| CAS Number | 103854-24-6 | PubChem[1] |

| XLogP3-AA (Computed) | -0.7 | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Core Basic Properties and Experimental Determination

The basic properties of an amino acid, such as its pKa, solubility, and melting point, are critical for its application in research and development. Due to the lack of specific experimental data for 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, this section outlines the expected characteristics based on its structure and provides detailed, generalized experimental protocols for their determination.

Acidity and Basicity (pKa)

As an amino acid, 2-Amino-3-(2,4-dimethylphenyl)propanoic acid possesses both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂). The pKa values associated with these groups determine the molecule's charge at a given pH. The pKa of the carboxylic acid group (pKa₁) is expected to be in the range of 2-3, while the pKa of the amino group (pKa₂) is anticipated to be around 9-10, typical for α-amino acids.

A standard method for determining the pKa values of an amino acid is through acid-base titration.

Materials:

-

2-Amino-3-(2,4-dimethylphenyl)propanoic acid

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid and dissolve it in a known volume of deionized water.

-

Acidification: If necessary, add a small amount of standardized HCl to the solution to fully protonate the amino and carboxyl groups, bringing the initial pH to below 2.

-

Titration with Base: Begin titrating the solution with the standardized NaOH solution, adding it in small, precise increments.

-

pH Measurement: After each addition of NaOH, allow the solution to stabilize and record the pH.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The resulting titration curve will have two equivalence points and two buffer regions. The pKa values correspond to the pH at the midpoints of these buffer regions.

Solubility

The solubility of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid in various solvents is influenced by its zwitterionic nature at physiological pH and the hydrophobicity of the 2,4-dimethylphenyl group. It is expected to be sparingly soluble in water and more soluble in acidic and basic solutions due to the formation of charged species. Its solubility in nonpolar organic solvents is likely to be low.

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Materials:

-

2-Amino-3-(2,4-dimethylphenyl)propanoic acid

-

Selected solvents (e.g., water, ethanol, buffer solutions at various pH)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in the thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For amino acids, melting is often accompanied by decomposition. A sharp melting range typically indicates a high degree of purity.

Materials:

-

2-Amino-3-(2,4-dimethylphenyl)propanoic acid, finely powdered

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Pack a small amount of the finely powdered compound into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a controlled rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) with a fresh sample.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Potential Biological Activity and Signaling Pathways

The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids and is overexpressed in many types of cancer cells to meet their high metabolic demands.[4] This makes LAT1 an attractive target for cancer therapy and for the delivery of drugs across the blood-brain barrier.[4]

Studies on meta-substituted phenylalanine and tyrosine analogs have shown that modifications to the phenyl ring can significantly impact their interaction with LAT1.[5] It has been demonstrated that increased lipophilicity of these analogs can lead to diminished substrate activity and increased inhibition of the transporter.[5] Given that 2-Amino-3-(2,4-dimethylphenyl)propanoic acid possesses two methyl groups on the phenyl ring, it is plausible that it could act as an inhibitor or a substrate of LAT1.

The interaction of substituted phenylalanines with LAT1 can be investigated using cell-based assays. These assays can determine whether the compound acts as a substrate (is transported by LAT1) or an inhibitor (blocks the transport of other LAT1 substrates).

Conclusion

2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a synthetic amino acid with potential applications in various fields of research, particularly in drug development and chemical biology. While specific experimental data on its basic properties are scarce, its structural similarity to other substituted phenylalanines suggests it may interact with important biological targets such as the LAT1 transporter. The experimental protocols provided in this guide offer a robust framework for the systematic characterization of this and other novel amino acid derivatives. Further investigation into the biological activity of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid is warranted to fully elucidate its therapeutic and research potential.

References

- 1. 2-Amino-3-(2,4-dimethylphenyl)propanoic acid | C11H15NO2 | CID 228817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dimethylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylalanine is a non-proteinogenic amino acid derivative of phenylalanine. Its structure, featuring two methyl groups on the phenyl ring, imparts unique steric and electronic properties that make it a compound of interest in medicinal chemistry and drug design. The strategic placement of these methyl groups can influence molecular interactions, metabolic stability, and the conformational preferences of peptides and peptidomimetics into which it is incorporated. This technical guide provides a comprehensive overview of the available physicochemical data for 2,4-dimethylphenylalanine, details relevant experimental protocols for its synthesis and analysis, and visualizes key chemical and analytical workflows. While extensive experimental data for this specific analog is not widely available, this guide consolidates known information and provides context through comparisons with related phenylalanine derivatives.

Physicochemical Characteristics

Quantitative data for 2,4-dimethylphenylalanine is limited in the public domain. The following tables summarize the available computed and basic identification data. For comparative purposes, experimental data for the parent amino acid, L-phenylalanine, and a related derivative, N,N-dimethyl-L-phenylalanine, are also provided where available.

Table 1: Core Physicochemical Properties of 2,4-Dimethylphenylalanine

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | - |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| CAS Number | 103854-24-6 | PubChem |

| Canonical SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)N)C | PubChem |

| InChI Key | ZEWXVRJSLTXWON-UHFFFAOYSA-N | PubChem |

| XLogP3 (Computed) | -0.7 | PubChem |

| Form | Solid | Sigma-Aldrich |

Table 2: Comparative Physicochemical Data of Related Phenylalanine Derivatives

| Property | 2,4-Dimethylphenylalanine | L-Phenylalanine | N,N-Dimethyl-L-phenylalanine |

| Melting Point (°C) | Data not available | 283 (decomposes)[1] | 225-227[2][3] |

| Boiling Point (°C) | Data not available | Data not available | 308.1 ± 35.0 (Predicted)[4] |

| pKa (Carboxyl) | Data not available | 1.83 | 2.24 ± 0.11 (Predicted)[4] |

| pKa (Amine) | Data not available | 9.13 | Data not available |

| Water Solubility | Data not available | 26.9 mg/mL[1] | Sparingly soluble (15 g/L at 25°C, Calculated)[5] |

| LogP (Experimental) | Data not available | -1.38[1] | Data not available |

Experimental Protocols

Synthesis of Phenylalanine Analogs

A common method for synthesizing substituted phenylalanine derivatives is the Erlenmeyer-Plöchl synthesis . This can be adapted for 2,4-dimethylphenylalanine starting from 2,4-dimethylbenzaldehyde.

Protocol: Synthesis of 2,4-Dimethylphenylalanine via Erlenmeyer-Plöchl Synthesis (Generalized)

-

Azlactone Formation:

-

A mixture of 2,4-dimethylbenzaldehyde, hippuric acid, acetic anhydride, and anhydrous sodium acetate is heated at 100°C for 2 hours with constant stirring.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid azlactone is collected by filtration, washed with cold water, and dried.[6]

-

-

Reduction and Hydrolysis:

-

The dried azlactone is dissolved in a mixture of red phosphorus and hydriodic acid and refluxed for 3 hours.[6]

-

After cooling and filtration, the filtrate is evaporated to dryness.

-

The residue is dissolved in water, and the pH is adjusted to approximately 6.0 with aqueous ammonia to precipitate the crude 2,4-dimethylphenylalanine.

-

The product can be further purified by recrystallization from hot water.[6]

-

Analytical Methods for Amino Acid Derivatives

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the analysis of amino acids and their derivatives.[7][8][9][10]

Protocol: GC-MS Analysis of Amino Acid Derivatives (Generalized)

Due to the low volatility of amino acids, a derivatization step is required prior to GC-MS analysis. Silylation is a common derivatization technique.

-

Sample Preparation and Derivatization:

-

An aliquot of the amino acid solution (e.g., in 0.1 N HCl) is dried.

-

The silylation reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is added, followed by a solvent like acetonitrile.

-

The mixture is heated (e.g., at 100°C for 4 hours) to facilitate the derivatization reaction.

-

The sample is then neutralized before analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column, such as a 20 m x 0.18 mm I.D. x 0.18 µm SLB™-5ms, is used.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient is applied to separate the derivatized amino acids.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI).

-

Detection: The mass spectrometer is operated in scan mode to identify the characteristic fragments of the derivatized amino acid.

-

-

Mandatory Visualizations

Biological Activity

Specific biological activity data for 2,4-dimethylphenylalanine is not well-documented in publicly available literature. However, derivatives of phenylalanine are known to possess a range of biological activities. For instance, various phenylalanine derivatives have been investigated for their antibacterial and antifungal properties.[11][12] The incorporation of non-natural amino acids like 2,4-dimethylphenylalanine into peptides is a strategy used in drug development to enhance properties such as resistance to enzymatic degradation, improved receptor affinity, and altered pharmacokinetic profiles. The dimethyl substitution on the phenyl ring can be expected to increase the lipophilicity of the molecule, which may influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins. Further research is required to elucidate the specific biological roles and potential therapeutic applications of 2,4-dimethylphenylalanine.

References

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethyl- L -phenylalanine 99 17469-89-5 [sigmaaldrich.com]

- 3. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N-Dimethyl-L-phenylalanine CAS#: 17469-89-5 [m.chemicalbook.com]

- 5. Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. gcms.cz [gcms.cz]

- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. researchgate.net [researchgate.net]

- 12. Bioactive Phenylalanine Derivatives and Cytochalasins from the Soft Coral-Derived Fungus, Aspergillus elegans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Discovery of Novel Dimethylphenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, discovery, and pharmacological evaluation of novel dimethylphenylalanine derivatives. Phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold in medicinal chemistry. The introduction of dimethyl groups, either on the phenyl ring or the amino group, imparts unique conformational constraints and physicochemical properties, leading to enhanced biological activity, selectivity, and metabolic stability. This guide details synthetic methodologies, summarizes key quantitative data from recent studies, and visualizes the intricate relationships and workflows involved in the development of these promising therapeutic candidates.

Synthesis of Dimethylphenylalanine Scaffolds

The strategic placement of methyl groups on the phenylalanine framework is key to modulating its interaction with biological targets. Synthetic routes vary depending on the desired substitution pattern, with modern methods enabling precise control over regioselectivity and stereochemistry.

Ring-Substituted Dimethylphenylalanines

The synthesis of phenylalanine derivatives with methyl groups on the aromatic ring often involves advanced C-H activation strategies. A notable method is the palladium-catalyzed ortho-C(sp²)-H dimethylation. This approach allows for the direct and efficient introduction of methyl groups at the 2 and 6 positions of the phenyl ring, a transformation that is challenging using classical methods. For instance, (S)-N-Boc-2,6-dimethyltyrosine has been synthesized efficiently using this technique, which offers a practical route to this important building block without racemization at the chiral center[1].

N-Substituted Dimethylphenylalanines

N,N-Dimethyl-L-phenylalanine is a common derivative used in peptide synthesis and as a chiral ligand.[2][3] Its synthesis typically involves the reductive amination of phenylpyruvic acid with dimethylamine or the direct methylation of L-phenylalanine using a suitable methylating agent, such as formaldehyde and a reducing agent (Eschweiler-Clarke reaction).

Elaboration into Complex Derivatives

The core dimethylphenylalanine scaffold is a versatile starting point for a variety of heterocyclic systems. For example, N-aryl-β-alanines, which can be derived from dimethylanilines, serve as precursors for dihydropyrimidinediones and tetrahydropyridones through cyclization reactions with reagents like urea, potassium thiocyanate, or ethyl acetoacetate.[4] These heterocyclic structures are commonly found in pharmaceuticals.[4]

Pharmacological Applications and Structure-Activity Relationships (SAR)

Dimethylphenylalanine derivatives have been explored for a wide range of therapeutic applications, demonstrating potent activity as enzyme inhibitors and modulators of protein-protein interactions.

Anticancer Activity

Novel phenylalanine derivatives have shown significant promise in oncology. A recently discovered natural product, designated P5, isolated from Micromonospora sp., acts as a dual inhibitor of MDM2 and MDMX, two negative regulators of the p53 tumor suppressor.[5] This dual inhibition is a highly sought-after strategy in p53-based cancer therapy.[5] Furthermore, β-phenylalanine derivatives incorporating sulphonamide and azole moieties have been synthesized and evaluated as antiproliferative agents in lung cancer models, with some compounds showing efficacy in both drug-sensitive and multidrug-resistant cell lines.[6][7]

Table 1: Anticancer Activity of Novel Phenylalanine Derivatives

| Compound/Derivative | Target(s) | Activity Metric | Value | Cell Line/System | Reference |

|---|---|---|---|---|---|

| P5 | MDM2 | KD | 46 nM | Surface Plasmon Resonance | [5] |

| P5 | MDMX | KD | 576 nM | Surface Plasmon Resonance | [5] |

| Compound 5 | Antiproliferation | % Viability | ~30% at 100 µM | H69 (SCLC) | [7] |

| Compound 13b | Antiproliferation | % Viability | ~40% at 100 µM | H69 (SCLC) | [7] |

| Compound 13b | Antiproliferation | % Viability | ~40% at 100 µM | H69AR (MDR SCLC) |[7] |

DPP-IV Inhibition for Diabetes

Dipeptidyl peptidase-IV (DPP-IV) is a key target in the management of type 2 diabetes. Fused β-homophenylalanine derivatives have been designed as potent and selective DPP-IV inhibitors.[8] By fusing the aromatic S1-binding moiety of the inhibitor to the core structure, molecular rigidity is increased, which can lead to higher potency. Several of these compounds have demonstrated excellent in vivo efficacy in oral glucose tolerance tests.[8]

Table 2: DPP-IV Inhibitory Activity of Fused β-Homophenylalanine Derivatives

| Compound | DPP-4 IC50 (nM) | Selectivity vs DPP-8 | Selectivity vs DPP-9 | Reference |

|---|---|---|---|---|

| 9aa | 1.8 | >55,000-fold | >55,000-fold | [8] |

| 18a | 2.5 | >40,000-fold | >40,000-fold | [8] |

| 18i | 4.1 | >24,000-fold | >24,000-fold | [8] |

| 18m | 1.3 | >76,000-fold | >76,000-fold | [8] |

| 18n | 3.3 | >30,000-fold | >30,000-fold |[8] |

Quorum Sensing Inhibition

Targeting bacterial communication, or quorum sensing (QS), is an innovative strategy to combat virulence and biofilm formation without exerting direct bactericidal pressure, potentially reducing the development of resistance. Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing inhibitors.[9] The structure-activity relationship studies revealed that a phenylsulfonamido group was particularly beneficial for activity.[9]

Table 3: Quorum Sensing Inhibitory (QSI) Activity of Phenylalanine-Hydroxamic Acid Derivatives

| Compound | QSI IC50 (µM) | Anti-Biofilm Activity | CviR Inhibition | Reference |

|---|---|---|---|---|

| 4a | 25.15 ± 1.14 | Strong | Strong | [9] |

| 4c | 11.23 ± 1.57 | Strong | Strong | [9] |

| 4h | 7.12 ± 2.11 | Strong | Strong | [9] |

| 4NPO (Control) | 29.13 ± 0.88 | Strong | Strong |[9] |

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for the synthesis and biological evaluation of dimethylphenylalanine derivatives, based on published procedures.

Protocol 1: Synthesis of 2,6-Dimethyl Phenylalanine Derivatives

This protocol is adapted from methodologies involving palladium-catalyzed C-H functionalization for the synthesis of 2,6-dimethyltyrosine-like amino acids.[1]

-

Starting Material Preparation : Begin with a suitably protected 4-substituted-L-phenylalanine derivative (e.g., Fmoc-protected 4-nitro-L-phenylalanine).

-

Functional Group Transformation : Convert the 4-nitro group to a dibenzylamino group via catalytic hydrogenation to the primary amine, followed by reductive amination with benzaldehyde. The dibenzylamine group serves as a well-tolerated functional handle in the subsequent C-H activation step.[1]

-

C-H Dimethylation :

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the 4-(dibenzylamino)-phenylalanine derivative in a suitable solvent like toluene.

-

Add the palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a methyl source (e.g., a methylboron compound or methylating agent).

-

Add an appropriate oxidant and any necessary additives.

-

Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for several hours until the reaction is complete, monitoring by TLC or LC-MS.

-

-

Work-up and Purification :

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2,6-dimethyl derivative.

-

-

Deprotection/Final Modification : If necessary, remove the protecting groups (e.g., Fmoc, Boc, dibenzyl) using standard procedures to yield the final amino acid derivative.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines, as described for the evaluation of novel β-phenylalanine derivatives.[7]

-

Cell Seeding : Seed human cancer cells (e.g., A549 lung adenocarcinoma) into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., cisplatin) as a positive control.

-

Incubation : Incubate the plates for an additional 24 to 72 hours under the same conditions.

-

MTT Addition : After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations of Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in drug discovery. The following visualizations, created using the DOT language, illustrate key aspects of the development of dimethylphenylalanine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-Dimethyl-L-phenylalanine | 17469-89-5 [chemicalbook.com]

- 3. N,N-DIMETHYL-L-PHENYLALANINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Research Applications of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid (CAS number 103854-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as DL-2,4-Dimethylphenylalanine, is a non-proteinogenic, or unnatural, amino acid. Its unique structural characteristics, particularly the dimethylated phenyl ring, offer steric bulk and altered electronic properties compared to its natural analogue, phenylalanine. These modifications have positioned DL-2,4-Dimethylphenylalanine as a valuable building block in medicinal chemistry and drug discovery, primarily through its incorporation into peptide structures. The introduction of this unnatural amino acid can significantly influence the biological activity, receptor selectivity, and enzymatic stability of peptides, making it a key component in the design of novel therapeutics. This guide provides a comprehensive overview of the research applications of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, with a focus on its role in the development of opioid and antimicrobial peptides.

Physicochemical Properties and Synthesis

The core structure of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid features a phenylalanine backbone with two methyl groups substituted on the phenyl ring at positions 2 and 4. This substitution pattern is crucial for its unique properties.

Table 1: Physicochemical Properties of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid

| Property | Value |

| CAS Number | 103854-24-6 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid |

| Synonyms | DL-2,4-Dimethylphenylalanine, H-DL-Phe(2,4-diMe)-OH |

The synthesis of peptides incorporating 2-Amino-3-(2,4-dimethylphenyl)propanoic acid typically follows standard solid-phase peptide synthesis (SPPS) protocols. The amino acid is usually introduced as an Fmoc-protected derivative (Fmoc-DL-Phe(2,4-diMe)-OH) for seamless integration into the growing peptide chain.

Research Applications

The primary research application of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid lies in its use as a tool to modulate the pharmacological properties of bioactive peptides. The dimethyl substitution can alter the peptide's conformation, hydrophobicity, and interaction with biological targets.

Opioid Receptor Modulation

A significant area of investigation for unnatural amino acids is in the field of opioid peptides. The substitution of natural aromatic amino acids like Phenylalanine (Phe) and Tyrosine (Tyr) with modified versions such as 2,4-dimethylphenylalanine can lead to peptides with altered affinity and selectivity for opioid receptors (μ, δ, and κ).

While specific quantitative data for peptides containing the 2,4-dimethylphenylalanine moiety is limited in publicly available literature, research on the closely related 2',6'-dimethylphenylalanine (Dmp) provides valuable insights into the potential effects of such modifications. Studies on Dmp-containing opioid peptides have shown that this modification can be an excellent substitute for Phe and can even mimic the function of the N-terminal Tyr residue, which is crucial for opioid receptor interaction.[1]

Table 2: Illustrative Opioid Receptor Binding Affinities (Ki, nM) of Dmp-Containing Peptides (as a proxy)

| Peptide Analogue | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| [Dmp¹]Deltorphin II | High Affinity | High Affinity | Low Affinity |

| [Dmp¹]Enkephalin | Moderate Affinity | High Affinity | Low Affinity |

Note: This table is illustrative and based on data for the related compound 2',6'-dimethylphenylalanine (Dmp) to highlight the potential impact of dimethylphenylalanine incorporation on receptor binding. Specific Ki values for 2,4-dimethylphenylalanine-containing peptides require further experimental determination.

The rationale behind these observations is that the dimethyl groups can provide a conformational constraint on the peptide backbone and the side chain's orientation, leading to a more favorable interaction with the binding pocket of a specific opioid receptor subtype. This can enhance selectivity and potentially reduce off-target effects.

Antimicrobial Peptides

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of unnatural amino acids like 2,4-dimethylphenylalanine can enhance their potency and stability.[2]

The increased hydrophobicity imparted by the dimethylated phenyl ring can improve the peptide's ability to interact with and disrupt bacterial cell membranes, a common mechanism of action for many AMPs. Furthermore, the unnatural structure can confer resistance to proteolytic degradation by bacterial enzymes, thereby prolonging the peptide's therapeutic window.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2,4-Dimethylphenylalanine

This protocol outlines the general steps for incorporating Fmoc-DL-Phe(2,4-diMe)-OH into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-DL-Phe(2,4-diMe)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Workflow Diagram:

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-DL-Phe(2,4-diMe)-OH) (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Washing: Wash the resin with DMF followed by DCM and dry the resin.

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a peptide containing 2,4-dimethylphenylalanine for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO-μ-opioid receptor)

-

Radioligand (e.g., [³H]DAMGO for μ-opioid receptor)

-

Test peptide (containing 2,4-dimethylphenylalanine) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Workflow Diagram:

Caption: Workflow for an in vitro opioid receptor binding assay.

Procedure:

-

Preparation: Prepare serial dilutions of the test peptide.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test peptide in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known non-radiolabeled ligand).

-

Filtration: After incubation (e.g., 60 minutes at 25°C), rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

Peptides incorporating 2,4-dimethylphenylalanine that target G-protein coupled receptors (GPCRs), such as opioid receptors, are expected to modulate downstream signaling pathways similar to their endogenous counterparts, but potentially with altered efficacy or potency.

Diagram of a Generic GPCR Signaling Pathway:

References

The Emerging Role of Substituted Phenylalanine Analogs in Medicinal Chemistry: A Technical Guide

A Note on the Core Topic: While this guide focuses on the application of dimethylphenylalanine as a building block in medicinal chemistry, publicly available research with specific, quantitative data and detailed experimental protocols is predominantly centered on the 2',6'-dimethylphenylalanine (Dmp) isomer, particularly in the field of opioid peptide research. Due to the limited availability of in-depth data on DL-2,4-dimethylphenylalanine, this document will utilize the extensive research on 2',6'-dimethylphenylalanine as a comprehensive case study to illustrate the principles and potential applications of dimethyl-substituted phenylalanine analogs in drug design and development. The methodologies and strategic considerations discussed herein are broadly applicable to other isomers, including DL-2,4-dimethylphenylalanine.

Introduction

In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone strategy for enhancing potency, selectivity, and metabolic stability. Among these, substituted phenylalanine analogs, such as DL-2,4-dimethylphenylalanine, offer unique structural and physicochemical properties that medicinal chemists can leverage to overcome the inherent limitations of natural peptides. The addition of methyl groups to the phenyl ring of phenylalanine can introduce steric bulk, modify electronic properties, and restrict conformational flexibility, leading to profound effects on biological activity.[1] This technical guide provides an in-depth exploration of the use of dimethylphenylalanine analogs as building blocks in medicinal chemistry, with a focus on their application in the design of potent and selective opioid receptor ligands.

Rationale for Use in Medicinal Chemistry

The introduction of methyl groups onto the aromatic ring of phenylalanine can impart several advantageous properties to a peptide therapeutic:

-

Enhanced Enzymatic Stability: The steric hindrance provided by the methyl groups can protect the peptide backbone from degradation by proteases, thereby increasing its in vivo half-life.

-

Modulation of Receptor Affinity and Selectivity: The altered size, shape, and electronic nature of the side chain can lead to more specific and higher-affinity interactions with the target receptor. In the context of opioid peptides, substituting 2',6'-dimethylphenylalanine (Dmp) for phenylalanine has been shown to improve receptor-binding affinity and selectivity.[1]

-

Conformational Constraint: The presence of the methyl groups can restrict the rotational freedom of the side chain, locking the peptide into a bioactive conformation and reducing the entropic penalty upon binding to its target.

Application in Opioid Peptide Drug Design

A significant body of research has explored the substitution of 2',6'-dimethylphenylalanine (Dmp) for phenylalanine or tyrosine residues in various opioid peptides, including enkephalins, dermorphins, and endomorphins. These studies have demonstrated that Dmp can be a valuable tool for developing potent and selective opioid receptor agonists and antagonists.[1][2]

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities of several opioid peptide analogs containing 2',6'-dimethylphenylalanine (Dmp) for the μ and δ opioid receptors.

| Peptide Analog | Parent Peptide | Modification | μ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | Reference |

| [Dmp³]YRFB | YRFB | Phe³ → Dmp | 0.08 | 15.2 | [1] |

| YRFB | - | - | 0.41 | 16.5 | [1] |

| [Dmp¹]DLT | Deltorphin II | Tyr¹ → Dmp | 18.6 | 0.89 | [2] |

| Deltorphin II | - | - | 25.4 | 0.45 | [2] |

| [Dmp¹]ENK | Enkephalin | Tyr¹ → Dmp | 12.3 | 3.1 | [2] |

| Enkephalin | - | - | 6.8 | 1.2 | [2] |

YRFB: Tyr-D-Arg-Phe-βAla-NH₂; DLT: Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂; ENK: Tyr-Gly-Gly-Phe-Leu

Experimental Protocols

Synthesis of Fmoc-Protected 2',6'-Dimethylphenylalanine

A general procedure for the synthesis of N-α-Fmoc-protected 2',6'-dimethylphenylalanine, suitable for solid-phase peptide synthesis, is outlined below. This is a representative synthesis and may require optimization.

Workflow for the Synthesis of Fmoc-Dmp-OH

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the unnatural amino acid 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Unnatural amino acids are critical components in modern drug discovery, serving as valuable building blocks for peptidomimetics and other pharmaceutical agents. The protocol outlined below is based on the well-established Strecker synthesis, a reliable method for preparing α-amino acids.[1][2][3][4][5] This method involves a two-step process commencing with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to yield the desired amino acid. While this protocol describes a racemic synthesis, various methods for asymmetric synthesis of related phenylalanine derivatives have been developed and can be adapted for enantiomerically pure products.[6][7][8][9][10]

Introduction

2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as 2,4-dimethylphenylalanine, is a non-proteinogenic amino acid. Its unique structure, featuring a dimethyl-substituted phenyl ring, makes it an attractive building block in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced biological activity and metabolic stability. This protocol details a robust and accessible synthetic route for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main stages as depicted below:

-

Formation of 2-Amino-3-(2,4-dimethylphenyl)propanenitrile: The corresponding aldehyde, (2,4-dimethylphenyl)acetaldehyde, reacts with ammonia and a cyanide source to form the α-aminonitrile.

-

Hydrolysis to 2-Amino-3-(2,4-dimethylphenyl)propanoic acid: The α-aminonitrile is then hydrolyzed under acidic conditions to yield the final amino acid product.

Experimental Protocols

Part 1: Synthesis of 2-Amino-3-(2,4-dimethylphenyl)propanenitrile

This procedure outlines the formation of the α-aminonitrile intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2,4-Dimethylphenyl)acetaldehyde | 148.20 | 14.8 g | 0.10 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |

| Sodium Cyanide (NaCN) | 49.01 | 5.9 g | 0.12 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Water (H₂O) | 18.02 | 50 mL | - |

| Diethyl Ether (Et₂O) | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (6.4 g, 0.12 mol) in water (50 mL).

-

Add (2,4-dimethylphenyl)acetaldehyde (14.8 g, 0.10 mol) to the solution.

-

In a separate beaker, carefully dissolve sodium cyanide (5.9 g, 0.12 mol) in a minimal amount of water and add it dropwise to the reaction mixture over 15 minutes. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Add methanol (100 mL) to the mixture to ensure homogeneity.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-3-(2,4-dimethylphenyl)propanenitrile. The crude product can be used in the next step without further purification.

Part 2: Hydrolysis to 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid

This procedure describes the conversion of the α-aminonitrile to the final amino acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 2-Amino-3-(2,4-dimethylphenyl)propanenitrile | ~174.24 | From Part 1 | ~0.10 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |

| Sodium Hydroxide (NaOH) solution (6 M) | 40.00 | As needed | - |

| Ethanol (EtOH) | 46.07 | As needed | - |

Procedure:

-

Transfer the crude α-aminonitrile from Part 1 to a 500 mL round-bottom flask.

-

Carefully add concentrated hydrochloric acid (100 mL). Caution: This reaction is exothermic and should be performed in an ice bath in a fume hood.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The hydrolysis progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the dropwise addition of 6 M sodium hydroxide solution until the pH is approximately 6-7. The amino acid will precipitate out of the solution.

-

Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

-

Dry the final product under vacuum.

Expected Yield and Characterization

| Product | Theoretical Yield | Expected Actual Yield | Form |

| 2-Amino-3-(2,4-dimethylphenyl)propanoic acid | 19.3 g | 13.5 - 16.4 g (70-85%) | White crystalline solid |

Characterization Data:

-

Melting Point: To be determined experimentally.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals corresponding to the aromatic protons (singlet and doublets in the range of δ 6.8-7.2 ppm), the α-proton (triplet or multiplet around δ 3.5-4.0 ppm), the β-protons (doublet of doublets or multiplet around δ 2.8-3.2 ppm), and the methyl groups (singlets around δ 2.2-2.4 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carboxylic acid carbon, aromatic carbons, α- and β-carbons, and methyl carbons.

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺.

Workflow Diagram

Caption: Overall workflow for the synthesis of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. homework.study.com [homework.study.com]

- 3. Show how you would use a Strecker synthesis to make phenylalanine.Propose.. [askfilo.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,4-Dimethylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral non-proteinogenic amino acids are critical building blocks in modern drug discovery and development. Their incorporation into peptides or small molecule therapeutics can significantly enhance potency, selectivity, metabolic stability, and pharmacokinetic properties. 2,4-Dimethylphenylalanine, a substituted aromatic amino acid, is a valuable synthon for creating novel pharmaceutical candidates. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on a robust and highly enantioselective phase-transfer catalysis method. The protocols are based on established methodologies for the synthesis of structurally related unnatural phenylalanine derivatives.[1]

Core Principles and Strategy

The recommended strategy for the asymmetric synthesis of chiral 2,4-dimethylphenylalanine is the alkylation of a prochiral glycine equivalent under phase-transfer catalysis (PTC). This method is advantageous due to its operational simplicity, mild reaction conditions, scalability, and the commercial availability of the required catalysts.[1]

The overall workflow involves the use of a glycine Schiff base as the nucleophile, which is deprotonated at the α-carbon. The resulting enolate is then alkylated with 2,4-dimethylbenzyl bromide. The stereochemical outcome of the reaction is controlled by a chiral Cinchona alkaloid-derived phase-transfer catalyst, which forms a chiral ion pair with the enolate, shielding one face and directing the electrophile to the other. Subsequent hydrolysis of the Schiff base and protecting groups yields the desired chiral amino acid.

Key Synthetic Methods and Expected Results

While various methods exist for the asymmetric synthesis of amino acids, including the use of chiral auxiliaries[2][3][4] and transition metal catalysis[5][6][7], phase-transfer catalysis offers a direct and efficient route to a wide array of substituted phenylalanine derivatives with high enantioselectivity.[1] The following table summarizes the expected outcomes for the synthesis of 2,4-dimethylphenylalanine based on analogous transformations reported in the literature.[1]

| Target Enantiomer | Catalyst | Substrate 1 | Substrate 2 | Solvent System | Temp (°C) | Yield (%) | ee (%) | Reference |

| (R)-2,4-Dimethylphenylalanine | O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide | tert-Butyl N-(diphenylmethylene)glycinate | 2,4-Dimethylbenzyl bromide | Toluene / 50% aq. KOH | 25 | >95 (expected) | >96 (expected) | [1] |

| (S)-2,4-Dimethylphenylalanine | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | tert-Butyl N-(diphenylmethylene)glycinate | 2,4-Dimethylbenzyl bromide | Toluene / 50% aq. KOH | 25 | >95 (expected) | >98 (expected) | [1] |

Experimental Protocols

The following are detailed protocols for the synthesis of both (R)- and (S)-2,4-dimethylphenylalanine.

Protocol 1: Synthesis of (R)-tert-Butyl N-(diphenylmethylene)-2,4-dimethylphenylalaninate

Materials:

-

tert-Butyl N-(diphenylmethylene)glycinate

-

2,4-Dimethylbenzyl bromide

-

O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (catalyst)

-

Toluene, anhydrous

-

Potassium hydroxide (KOH), 50% aqueous solution (w/w)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add tert-butyl N-(diphenylmethylene)glycinate (1.0 eq.), O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (0.01 eq.), and toluene.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add 2,4-dimethylbenzyl bromide (1.1 eq.) to the solution.

-

Cool the mixture to 0°C in an ice bath and add the 50% aqueous KOH solution (10 eq. relative to the glycinate) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with toluene and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield the desired (R)-enantiomer.

Protocol 2: Synthesis of (S)-tert-Butyl N-(diphenylmethylene)-2,4-dimethylphenylalaninate

This protocol is identical to Protocol 1, with the exception of the catalyst used.

Catalyst:

-

O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (pseudoenantiomer of the catalyst in Protocol 1)

Procedure:

-

Follow steps 1-10 of Protocol 1, substituting the cinchonidinium-based catalyst for the cinchoninium-based catalyst to obtain the (S)-enantiomer.

Protocol 3: Deprotection to Yield Free 2,4-Dimethylphenylalanine

Materials:

-

Enantiomerically enriched tert-butyl N-(diphenylmethylene)-2,4-dimethylphenylalaninate (from Protocol 1 or 2)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 3N aqueous solution

-

Diethyl ether

-

pH meter or pH paper

Procedure:

-

Dissolve the protected amino acid ester in THF in a round-bottom flask.

-

Add 3N aqueous HCl and stir the mixture vigorously at room temperature for 12-18 hours. The reaction mixture will become biphasic.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (3x) to remove the benzophenone byproduct.

-

Carefully adjust the pH of the aqueous layer to ~6.0 using a suitable base (e.g., 2N NaOH) to precipitate the free amino acid.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the pure, enantiomerically enriched 2,4-dimethylphenylalanine.

Visualized Workflow and Logic

The following diagrams illustrate the key experimental workflow and the logical relationship of the components in the phase-transfer catalysis system.

Caption: Experimental workflow for the asymmetric synthesis of 2,4-dimethylphenylalanine.

References

- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

HPLC analytical method for 2-Amino-3-(2,4-dimethylphenyl)propanoic acid

An has been developed to support researchers, scientists, and drug development professionals in the accurate quantification and chiral separation of this non-natural amino acid. The methodologies provided are based on established principles of reverse-phase and chiral high-performance liquid chromatography for analogous compounds.

Application Note

Introduction

2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a synthetic amino acid analog of phenylalanine. As with many biologically active molecules, its synthesis can result in a racemic mixture of enantiomers, which may exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods are crucial for its quantification and for the determination of its enantiomeric purity. This application note details two HPLC-based protocols: a reverse-phase method for achiral analysis and a chiral method for the separation of its enantiomers.

Principle of Analysis

Reverse-Phase HPLC (RP-HPLC) for Quantification: This technique separates compounds based on their hydrophobicity.[1] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[1] 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, with its hydrophobic dimethylphenyl group, is well-retained on a C18 column. Quantification is achieved by measuring the peak area from a UV detector, as the phenyl ring provides a chromophore for UV absorption. For enhanced sensitivity and resolution, pre-column derivatization with reagents like phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA) can be employed, although direct UV detection is also feasible.[2][3]

Chiral HPLC for Enantiomeric Separation: The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[4] A CSP creates diastereomeric interactions with the enantiomers, leading to different retention times.[4] For amino acid analogs, CSPs based on cyclodextrins, teicoplanin, or ristocetin have proven effective.[5][6] Alternatively, adding a chiral ligand, such as a copper(II) complex with a chiral amino acid, to the mobile phase can also facilitate separation on a standard achiral column.[7][8]

Experimental Protocols

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC

This protocol is designed for the quantitative determination of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid in a sample.

1. Apparatus and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).[9]

-

Acetonitrile (HPLC grade).

-

Phosphate buffer (pH 3.0).

-

Milli-Q water or equivalent.

-

0.45 µm syringe filters.

-

Standard of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

2. Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

| Parameter | Value |

| Column | C18 (150 x 4.6 mm, 5 µm)[9] |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 30°C[9] |

| Detection Wavelength | 210 nm[9] |

| Injection Volume | 20 µL |

Protocol 2: Enantiomeric Separation by Chiral HPLC

This protocol is for the separation and quantification of the individual enantiomers of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

1. Apparatus and Reagents:

-

HPLC system with a UV-Vis detector.

-

Chiral stationary phase column (e.g., Teicoplanin-based, 250 x 4.6 mm, 5 µm).[5]

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Racemic standard of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

2. Sample Preparation:

-

Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

-

Prepare sample solutions at a similar concentration in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

| Parameter | Value |

| Column | Teicoplanin-based Chiral Stationary Phase (250 x 4.6 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile:Water (75:25, v/v)[5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 23°C[5] |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Data Presentation

Table of Chromatographic Parameters

| Parameter | RP-HPLC (Quantitative) | Chiral HPLC (Enantiomeric) |

| Column Type | C18 | Teicoplanin-based |

| Column Dimensions | 150 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80) | Acetonitrile:Water (75:25) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30°C | 23°C |

| Detection | UV at 210 nm | UV at 210 nm |

Table of Method Performance Characteristics (Typical)

| Parameter | RP-HPLC (Quantitative) | Chiral HPLC (Enantiomeric) |

| Linearity (R²) | ≥ 0.999[9] | ≥ 0.998[5] |

| Accuracy (% Recovery) | 98.0 - 102.0%[9] | > 82%[5] |

| Precision (% RSD) | ≤ 2.0%[9] | < 10%[5] |

| Limit of Detection (LOD) | ~10 ng/mL[9] | ~0.1 µg/mL[5] |

| Limit of Quantitation (LOQ) | ~30 ng/mL[9] | Not specified, typically 3x LOD |

| Resolution (Rs) | N/A | > 1.5[5] |

Visualizations

Caption: Workflow for the HPLC analysis of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

References

- 1. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

- 2. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Chiral Separation of DL-2,4-Dimethylphenylalanine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2,4-dimethylphenylalanine is a non-proteinogenic amino acid whose enantiomers can exhibit distinct pharmacological and toxicological profiles. As with many chiral compounds, the therapeutic efficacy often resides in one enantiomer, while the other may be inactive or contribute to undesirable side effects. Consequently, the development of robust and efficient analytical methods for the chiral separation of DL-2,4-dimethylphenylalanine is crucial for drug discovery, development, and quality control.

This document provides detailed application notes and protocols for the chiral separation of DL-2,4-dimethylphenylalanine enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These techniques are widely employed for their high resolution, sensitivity, and reproducibility in enantioselective analysis.[1][2]

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation of enantiomers. The most common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct chiral resolution of underivatized amino acids due to their ionic functional groups, which are well-suited for separating polar and ionic compounds.[4][5]

Experimental Protocol: HPLC with a Teicoplanin-Based Chiral Stationary Phase

This protocol is a generalized procedure for the chiral separation of DL-2,4-dimethylphenylalanine based on methods developed for similar amino acids.[4] Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

-

Chiral Stationary Phase: Astec® CHIROBIOTIC® T (teicoplanin-based), 25 cm x 4.6 mm I.D., 5 µm particle size

-

Mobile Phase: A mixture of water, methanol, and formic acid. A starting point for optimization could be a ratio of 40:60:0.02 (v/v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Dissolve an appropriate amount of DL-2,4-dimethylphenylalanine in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared DL-2,4-dimethylphenylalanine sample.

-

Run the analysis for a sufficient time to allow for the elution of both enantiomers.

-

Identify the enantiomers based on their retention times. Typically, the D-enantiomer is more strongly retained on teicoplanin-based CSPs.[4]

Quantitative Data Summary (Illustrative)

The following table summarizes expected quantitative data for the chiral separation of DL-2,4-dimethylphenylalanine under the described HPLC conditions. Actual values may vary and require optimization.

| Parameter | Expected Value |

| Chiral Stationary Phase | Astec® CHIROBIOTIC® T |

| Mobile Phase | Water:Methanol:Formic Acid (40:60:0.02, v/v/v) |

| Retention Time (Rt1) | ~ 5-8 min |

| Retention Time (Rt2) | ~ 8-12 min |

| Selectivity (α) | > 1.1 |

| Resolution (Rs) | > 1.5 |

HPLC Experimental Workflow

References

Application Notes and Protocols for the Use of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptides with enhanced biological activity and stability. Its unique dimethylphenyl side chain can introduce conformational constraints and increase hydrophobicity, which can lead to improved receptor binding and resistance to enzymatic degradation. This document provides detailed application notes and protocols for the efficient incorporation of this amino acid into peptide sequences using Fmoc-based SPPS.

The incorporation of 2,4-dimethylphenylalanine can be particularly useful in the design of bioactive peptides, including opioid receptor modulators. The dimethyl substitution on the phenyl ring can influence ligand-receptor interactions and enhance the pharmacological properties of the resulting peptides.

Properties and Handling

2-Amino-3-(2,4-dimethylphenyl)propanoic acid is typically used in its N-α-Fmoc protected form (Fmoc-2,4-dimethyl-DL-phenylalanine, Fmoc-D-2,4-dimethylphenylalanine, or Fmoc-L-2,4-dimethylphenylalanine) for SPPS.

| Property | Value |

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.48 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. |

| Storage | Store at 2-8°C, protected from moisture. |

Note: It is crucial to use high-purity, anhydrous solvents and reagents to ensure optimal coupling efficiency and minimize side reactions.

Solid-Phase Peptide Synthesis Protocols

The following are generalized protocols for the incorporation of Fmoc-2,4-dimethylphenylalanine into a peptide sequence using manual or automated SPPS. These protocols can be adapted based on the specific peptide sequence, resin, and available instrumentation.

Materials

-

Fmoc-protected 2-Amino-3-(2,4-dimethylphenyl)propanoic acid

-

SPPS resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activator base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))

-

HOBt or Oxyma (for carbodiimide-mediated coupling)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)

-

Cold diethyl ether

Experimental Workflow

The general workflow for a single coupling cycle in SPPS is outlined below.

Figure 1: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: HBTU/DIPEA Coupling

This is a robust and widely used coupling method suitable for most amino acids, including 2,4-dimethylphenylalanine.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-2,4-dimethylphenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: HATU/DIPEA Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids.

-

Follow steps 1-3 from Protocol 1.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-2,4-dimethylphenylalanine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Follow steps 6-8 from Protocol 1.

Protocol 3: DIC/Oxyma Coupling

This method is a cost-effective alternative and is known to minimize racemization.

-

Follow steps 1-3 from Protocol 1.

-

Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-2,4-dimethylphenylalanine (3 eq.) and Oxyma (3 eq.) in DMF.

-

Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq.). Agitate for 1-4 hours at room temperature.

-

Follow steps 6-8 from Protocol 1.

Peptide Cleavage and Deprotection

-

After the final Fmoc deprotection and washing, dry the resin under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Quantitative Data

While specific quantitative data for the coupling of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid is not extensively published, the following table provides typical ranges for SPPS using standard Fmoc-amino acids and the recommended coupling protocols. Researchers should optimize these conditions for their specific peptide sequence to achieve the best results.

| Parameter | HBTU/DIPEA | HATU/DIPEA | DIC/Oxyma |

| Equivalents of Fmoc-Amino Acid | 3-5 | 3-5 | 3-5 |

| Equivalents of Coupling Reagent | 2.9-4.9 | 2.9-4.9 | 3-5 |

| Equivalents of Base (DIPEA) | 6-10 | 6-10 | - |

| Equivalents of Additive (HOBt/Oxyma) | 3-5 | - | 3-5 |

| Coupling Time (min) | 30-120 | 30-120 | 60-240 |

| Typical Coupling Efficiency | >99% | >99% | >98% |

| Typical Crude Purity | Sequence dependent | Sequence dependent | Sequence dependent |

| Typical Overall Yield | Sequence dependent | Sequence dependent | Sequence dependent |

Characterization of the Final Peptide

The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude and purified peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

Application Example: Opioid Receptor Modulation

The incorporation of dimethylphenylalanine derivatives has been shown to be a valuable strategy in the development of potent and selective opioid receptor ligands. For instance, the replacement of phenylalanine with a dimethylphenylalanine analog in opioid peptides can significantly alter their binding affinity and selectivity for µ, δ, and κ opioid receptors. This modulation is attributed to the conformational constraints and altered hydrophobicity imparted by the dimethylphenyl side chain.

Opioid Receptor Signaling Pathway

The binding of an opioid peptide agonist to its G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to the desired analgesic effect. A simplified representation of this pathway is shown below.

Figure 2: Simplified opioid receptor signaling pathway.

Conclusion